molecular formula C20H24N4O4 B2578504 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021215-97-3

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2578504
CAS No.: 1021215-97-3
M. Wt: 384.436
InChI Key: RPODMSVTFNCSEE-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A 7-(2-methoxyethyl) substituent at position 7, contributing moderate hydrophilicity compared to bulkier alkyl or aryl groups.
  • 1,3-Dimethyl and 2,4-dioxo moieties, which stabilize the fused bicyclic system and enhance hydrogen-bonding interactions with biological targets.
  • An N-(1-phenylethyl)carboxamide group at position 6, likely improving target affinity through hydrophobic and π-π interactions.

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13(14-8-6-5-7-9-14)21-17(25)16-12-15-18(24(16)10-11-28-4)22(2)20(27)23(3)19(15)26/h5-9,12-13H,10-11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPODMSVTFNCSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. The compound belongs to the pyrrolo[2,3-d]pyrimidine class, which has been associated with various biological activities including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4C_{18}H_{20}N_{4}O_{4} with a molecular weight of approximately 356.4 g/mol. Its structural characteristics include:

  • Dioxo groups : Contributing to its reactivity.
  • Carboxamide functionality : Implicating potential interactions with biological targets.
PropertyValue
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Melting PointNot available
SolubilityNot specified

Anticancer Activity

Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit nucleic acid synthesis in cancer cells by targeting key enzymes involved in the purine and pyrimidine metabolic pathways. This results in reduced cell proliferation and increased apoptosis in various cancer cell lines.

A notable case study involving a structurally related compound demonstrated that it effectively reduced both RNA and DNA synthesis in Tmolt3 leukemic cells by inhibiting nucleoside kinase and thymidylate synthase activities . Such findings suggest that 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide may exhibit similar mechanisms of action.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various pathogens. The presence of methoxyethyl and dioxo groups may enhance its interaction with microbial targets. Studies on related pyrimidine derivatives have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects.

Mechanistic Insights

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Pathways : By targeting enzymes critical for nucleic acid synthesis.
  • Disruption of Cellular Metabolism : Leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : Potentially disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds within the pyrrolo[2,3-d]pyrimidine family:

  • Anticancer Efficacy : A related compound demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines, suggesting strong antiproliferative effects.
    Cell LineIC50 (µg/mL)
    HeLa226
    A549242.52
  • Antibacterial Activity : Investigations revealed MIC values for related compounds against E. coli and E. faecalis at 62.5 µg/mL and 78.12 µg/mL respectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are highlighted through comparisons with related pyrrolo[2,3-d]pyrimidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Position 7 Substituent Position 6 Substituent Position 2/4 Substituents Key Features
Target Compound 2-Methoxyethyl N-(1-Phenylethyl)amide 1,3-Dimethyl, 2,4-dioxo Balanced lipophilicity; potential for π-π interactions
7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 8, ) Cyclopentyl N-(2-Methoxyphenyl)amide 2-(Methylthio) Increased lipophilicity; methylthio may enhance metabolic stability
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2g, ) Cyclopentyl N,N-Dimethylamide 2-(Sulfamoylphenylamino) Polar sulfonamide group improves solubility but may reduce cell permeability
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 13, ) - 6-(2,5-Dimethoxybenzyl) 2,4-Diamino (N4-aryl) Aromatic substitutions enhance kinase inhibition; diamine groups enable H-bonding
7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid () 3-Methoxypropyl Carboxylic acid 1,3-Dimethyl, 2,4-dioxo Acidic group increases solubility; longer chain may alter binding kinetics

Key Observations

Position 7 Substituents :

  • The target’s 2-methoxyethyl group offers intermediate hydrophilicity compared to cyclopentyl (highly lipophilic, ) or 3-methoxypropyl (longer chain, ).
  • Cyclopentyl groups (e.g., Compound 8) may enhance membrane permeability but reduce aqueous solubility .

Position 6 Modifications :

  • The N-(1-phenylethyl)amide in the target compound contrasts with N,N-dimethylamide (Compound 2g) or carboxylic acid (). The phenylethyl group likely improves target binding via hydrophobic interactions, while dimethylamide or carboxylic acid groups prioritize solubility .

Position 2/4 Functionalization: The 2,4-dioxo motif in the target and compounds provides hydrogen-bond acceptors, critical for enzyme active-site interactions. This differs from sulfamoylphenylamino (Compound 2g) or diamine (Compound 13) groups, which introduce additional H-bond donors or aromatic bulk .

Biological Implications: Sulfamoylphenylamino substituents (Compound 2g) are associated with improved solubility but may hinder cell penetration due to polarity . Aromatic diamine derivatives (Compound 13) show efficacy as tyrosine kinase inhibitors, suggesting that the target’s phenylethyl group could similarly target hydrophobic enzyme pockets .

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